molecular formula C19H22INO B4114770 4-tert-butyl-N-(4-iodo-2,5-dimethylphenyl)benzamide

4-tert-butyl-N-(4-iodo-2,5-dimethylphenyl)benzamide

Cat. No. B4114770
M. Wt: 407.3 g/mol
InChI Key: ZOBYCOKXWYMUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-iodo-2,5-dimethylphenyl)benzamide, commonly known as IBT, is a chemical compound that has gained significant attention in the field of scientific research. IBT belongs to the class of N-arylbenzamides and has been found to exhibit potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of IBT is not fully understood. However, it has been suggested that IBT inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
IBT has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. IBT has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, IBT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

IBT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, IBT has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, IBT has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on IBT. One area of interest is the development of IBT-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of IBT's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the safety and efficacy of IBT in humans.

Scientific Research Applications

IBT has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. IBT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-tert-butyl-N-(4-iodo-2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO/c1-12-11-17(13(2)10-16(12)20)21-18(22)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYCOKXWYMUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(4-iodo-2,5-dimethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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